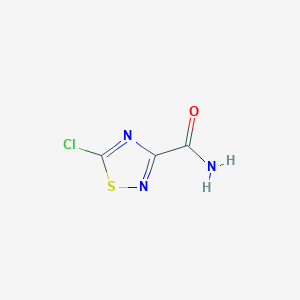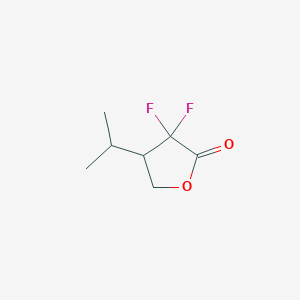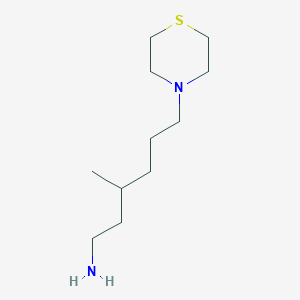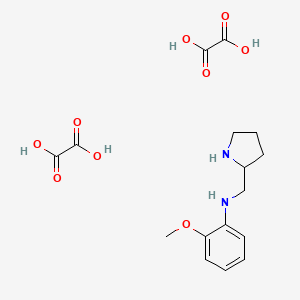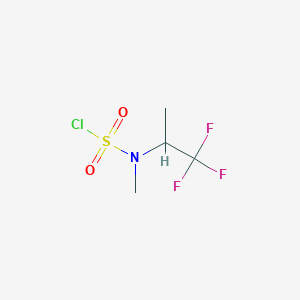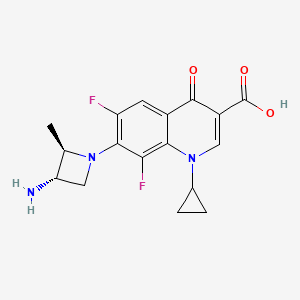
1-(4-Amino-phenoxy)-3-methoxy-propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Amino-phenoxy)-3-methoxy-propan-2-ol is an organic compound with a unique structure that includes an amino group, a phenoxy group, and a methoxy group attached to a propanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-phenoxy)-3-methoxy-propan-2-ol typically involves the reaction of 4-aminophenol with 3-methoxypropanol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as crystallization and chromatography ensures the compound meets the required specifications for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Amino-phenoxy)-3-methoxy-propan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The phenoxy group can be reduced to form phenol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions include nitro derivatives, phenol derivatives, and various substituted compounds, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-(4-Amino-phenoxy)-3-methoxy-propan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers and advanced materials
Mécanisme D'action
The mechanism of action of 1-(4-Amino-phenoxy)-3-methoxy-propan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The phenoxy group can interact with lipid membranes, altering their properties. These interactions can lead to various biological effects, including modulation of enzyme activity and cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Amino-phenoxy)-ethanol
- 3-(4-Amino-phenoxy)-propan-1-ol
- 4-(4-Amino-phenoxy)-butan-1-ol
Uniqueness
1-(4-Amino-phenoxy)-3-methoxy-propan-2-ol is unique due to the presence of both an amino group and a methoxy group on the propanol backbone. This combination of functional groups provides distinct chemical reactivity and biological activity compared to similar compounds .
Propriétés
Formule moléculaire |
C10H15NO3 |
|---|---|
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
1-(4-aminophenoxy)-3-methoxypropan-2-ol |
InChI |
InChI=1S/C10H15NO3/c1-13-6-9(12)7-14-10-4-2-8(11)3-5-10/h2-5,9,12H,6-7,11H2,1H3 |
Clé InChI |
JTDZDTSENAOTDL-UHFFFAOYSA-N |
SMILES canonique |
COCC(COC1=CC=C(C=C1)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


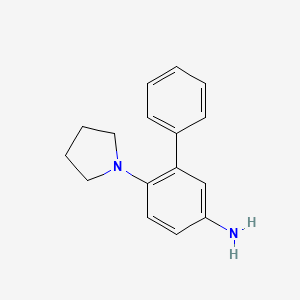
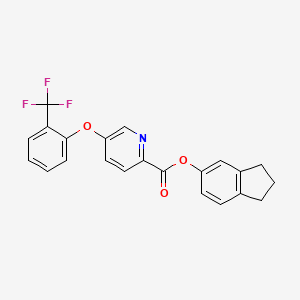

![2-(2-Bromobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12861987.png)
